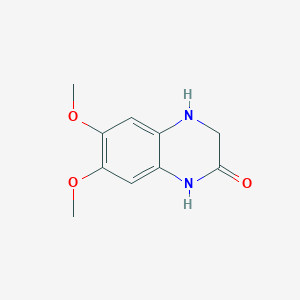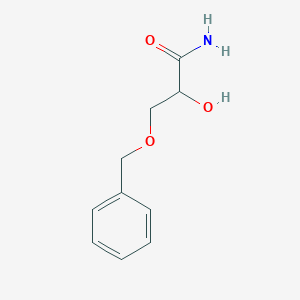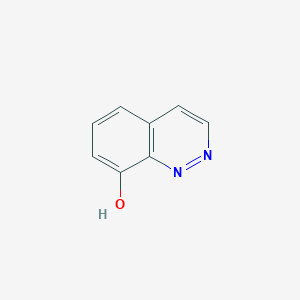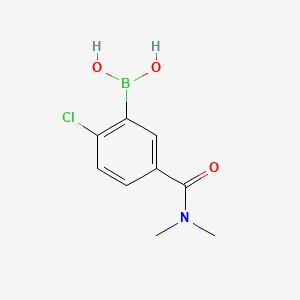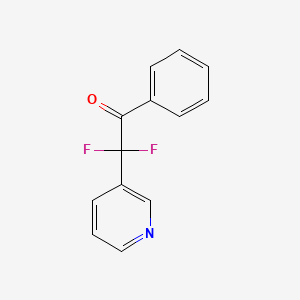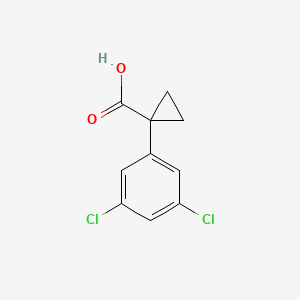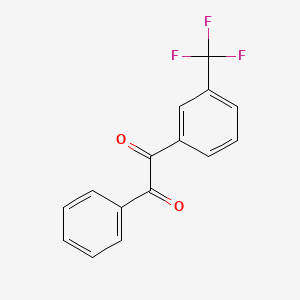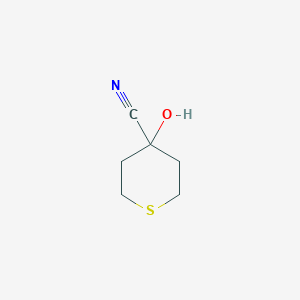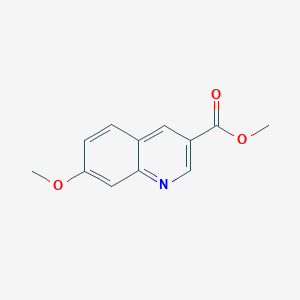![molecular formula C14H7F4NO B11721161 6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole](/img/structure/B11721161.png)
6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethyl group at the 4th position of the phenyl ring attached to the benzoxazole core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the benzoxazole core.
Reduction: Reduction reactions can occur at the fluorine-substituted positions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of partially or fully reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
6-Fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzoxazole core.
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Fluorobenzoxazoles: Compounds with a fluorine atom attached to the benzoxazole core.
Uniqueness: 6-Fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole is unique due to the combination of the fluorine atom and the trifluoromethyl group on the benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H7F4NO |
|---|---|
Poids moléculaire |
281.20 g/mol |
Nom IUPAC |
6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole |
InChI |
InChI=1S/C14H7F4NO/c15-10-5-6-11-12(7-10)20-19-13(11)8-1-3-9(4-2-8)14(16,17)18/h1-7H |
Clé InChI |
XEPZLGQZGCBSRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


